REACTION_CXSMILES
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[CH3:1][S:2][CH2:3][CH2:4][CH:5]=[O:6].[C:7]1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:18][OH:19]>>[CH3:18][O:19][CH:5]([O:6][CH3:7])[CH2:4][CH2:3][S:2][CH3:1]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
CSCCC=O
|
Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
COC(CCSC)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |